Mass Shift Differentiation: N-Acetylglycine-15N vs. Unlabeled, Deuterated, and Dual-Labeled Analogs
N-Acetylglycine-15N provides a +1 Da mass shift (M+1) relative to unlabeled N-acetylglycine, with a monoisotopic mass of 118.0396 Da compared to 117.0426 Da for the natural abundance compound , [1]. In contrast, the deuterated analog N-Acetylglycine-d5 exhibits an M+5 shift (122.13 Da) , while the dual-labeled N-Acetylglycine-13C2,15N exhibits an M+3 shift (120.082 Da) . The M+1 shift of the 15N-labeled compound is sufficient for baseline mass resolution in triple quadrupole and high-resolution mass spectrometers while avoiding the chromatographic retention time perturbations and hydrogen-deuterium back-exchange artifacts associated with deuterated internal standards [2].
| Evidence Dimension | Mass shift (monoisotopic mass difference) |
|---|---|
| Target Compound Data | M+1 Da (118.0396 Da) |
| Comparator Or Baseline | Unlabeled N-Acetylglycine: 0 Da shift (117.0426 Da); N-Acetylglycine-d5: M+5 Da (122.13 Da); N-Acetylglycine-13C2,15N: M+3 Da (120.082 Da) |
| Quantified Difference | +1 Da vs. unlabeled; -4 Da vs. d5; -2 Da vs. 13C2,15N |
| Conditions | High-resolution mass spectrometry; calculated from molecular formulas |
Why This Matters
The +1 Da shift ensures unambiguous discrimination from endogenous analyte in MS quantification while minimizing isotopic interference and avoiding deuterium exchange artifacts that compromise accuracy.
- [1] EMBL-EBI. N-acetylglycine (CHEBI:40410). Monoisotopic mass 117.04259. View Source
- [2] Stanislaus A, Guo K, Li L. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine. Anal Chim Acta. 2012;750:161-172. View Source
